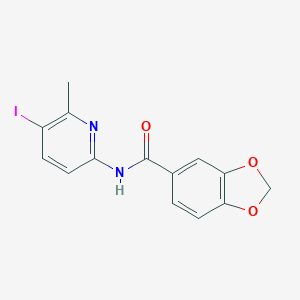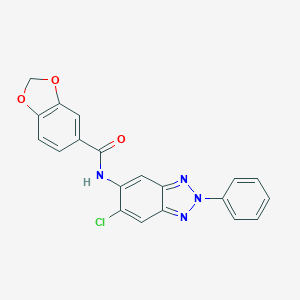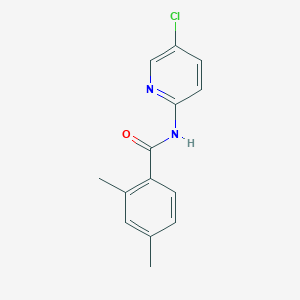
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide, also known as FBPA, is a chemical compound that has garnered significant interest in scientific research due to its potential as a fluorescence imaging probe. FBPA is a derivative of benzothiazole and has been shown to be useful in various biological applications due to its unique properties.
Mécanisme D'action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide as a fluorescence imaging probe involves its ability to selectively bind to certain biomolecules in cells. N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to bind to proteins such as albumin and globulin, as well as nucleic acids such as DNA and RNA. This binding results in a change in the fluorescence properties of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide, allowing for imaging of the targeted biomolecules.
Biochemical and Physiological Effects:
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to have low toxicity and is well-tolerated in vivo. Studies have demonstrated that N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide does not significantly affect cell viability or proliferation. Additionally, N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to have a high binding affinity for cancer cells, making it a promising tool for cancer diagnosis and treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide as a fluorescence imaging probe is its high selectivity for certain biomolecules, allowing for targeted imaging. Additionally, N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to have low toxicity, making it a safe option for in vivo experiments. However, one limitation of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide is its synthesis method, which can be time-consuming and costly.
Orientations Futures
There are several potential future directions for the use of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide in scientific research. One area of interest is the use of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide in the development of new cancer therapies. N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide could be used as a tool for identifying new targets for cancer treatment and for monitoring the effectiveness of new therapies. Additionally, N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide could be used in the development of new imaging techniques for neuroscience research, allowing for the imaging of neural activity in real-time. Further research is needed to fully understand the potential applications of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide in scientific research.
Méthodes De Synthèse
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide involves the reaction of 6-fluoro-1,3-benzothiazole with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been extensively studied for its use as a fluorescence imaging probe in various biological applications. It has been shown to selectively target cancer cells and can be used for cancer diagnosis and treatment. N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide has also been used as a tool in neuroscience research for imaging neural activity in the brain.
Propriétés
Formule moléculaire |
C12H13FN2OS |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C12H13FN2OS/c1-7(2)5-11(16)15-12-14-9-4-3-8(13)6-10(9)17-12/h3-4,6-7H,5H2,1-2H3,(H,14,15,16) |
Clé InChI |
LYXRGHYSQBVCJB-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=NC2=C(S1)C=C(C=C2)F |
SMILES canonique |
CC(C)CC(=O)NC1=NC2=C(S1)C=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)


![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B244603.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244607.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244609.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B244610.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B244612.png)

![5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide](/img/structure/B244615.png)
![N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244616.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B244617.png)
![2-chloro-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide](/img/structure/B244618.png)